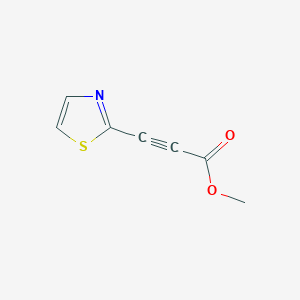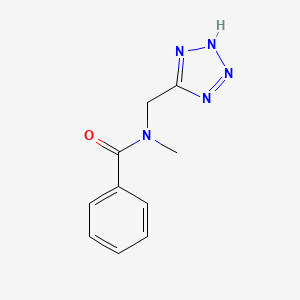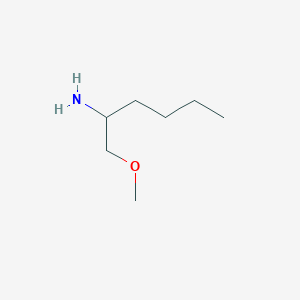
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Descripción general
Descripción
“1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the molecular formula C11H16N2 . It is a cyclic urea .
Molecular Structure Analysis
The molecular structure of “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” can be represented by the InChI code: 1S/C11H16N2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is 190.24 . It is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
Stereochemical Studies
The mesylation reaction of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been examined, revealing the formation of two diastereomers due to central chirality. This study contributes to understanding the stereochemical properties of the compound, indicating its potential in stereochemical analysis and applications (Tabata et al., 2018).
Synthesis and Derivatives
Research on the synthesis of new derivatives of this compound and their psychotropic and anti-proliferative activities has been conducted. Although these studies include psychotropic activity, which falls outside the scope of this request, they are significant in demonstrating the versatility of the compound in synthesizing various derivatives for potential therapeutic uses (Nawrocka et al., 1998).
Catalytic Properties
The compound has been studied in the context of metal ion-catalyzed oxidation reactions. Such studies illustrate the compound's utility in catalysis and organic synthesis, highlighting its reactivity under specific conditions (Szeverényi & Simándi, 1989).
Structural Analysis
Investigations into the nuclear magnetic resonance spectra and stereochemistry of related 1,5-benzodiazepine derivatives demonstrate the compound's potential in structural and conformational studies, which are crucial in the development of new pharmaceutical agents (Aversa et al., 1980).
Synthesis Methodologies
New methods for synthesizing 1,5-benzodiazepin-2-one derivatives, including this compound, have been explored. This research is essential for developing more efficient and varied synthetic routes for this class of compounds (Rida et al., 2008).
Safety And Hazards
“1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is considered hazardous. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . Precautionary measures include avoiding ingestion and inhalation, using personal protective equipment, and seeking medical attention if exposed or concerned .
Propiedades
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLSPNGEQIRGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)

![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)




![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)



![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)